Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
Description
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzimidazole core with specific substituents that contribute to its unique properties.
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
methyl 6-methyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-7-8(12-10(15)11-7)4-6(5)9(13)14-2/h3-4H,1-2H3,(H2,11,12,15) |
InChI Key |
ZEKUWPRHIRKXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)OC)NC(=S)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives under acidic or basic conditions . The reaction conditions may vary, but common methods include:
Condensation with formic acid or trimethyl orthoformate: This method involves heating o-phenylenediamine with formic acid or its derivatives to form the benzimidazole ring.
Reaction with carbon disulfide in alkaline alcoholic solution: This method uses carbon disulfide and an alkaline medium to introduce the mercapto group.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation of the mercapto group.
Amines: Formed from reduction of nitro groups.
Substituted benzimidazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets:
Enzyme inhibition: The compound can inhibit various enzymes by binding to their active sites.
DNA interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Cell membrane disruption: The compound can interact with cell membranes, leading to increased permeability and cell death.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-mercapto-1H-benzimidazole
- 6-methyl-2-mercapto-1H-benzimidazole
- 5,6-dimethyl-2-mercapto-1H-benzimidazole
Uniqueness
Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carbomethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
